molecular formula C20H24Cl2N4O6S2 B4904649 2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide

2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide

Cat. No.: B4904649
M. Wt: 551.5 g/mol
InChI Key: RIRVHKZPXZMPFF-UHFFFAOYSA-N
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Description

2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide is a synthetic organic compound It is characterized by the presence of chloro, methylsulfonyl, and anilino groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide typically involves multiple steps:

    Formation of the anilino intermediate: The initial step involves the reaction of 4-chloroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-chloro-N-methylsulfonylaniline.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form 2-(4-chloro-N-methylsulfonylanilino)acetyl chloride.

    Amidation: The final step involves the reaction of the acetyl chloride intermediate with ethylenediamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chloro group, potentially leading to the formation of dechlorinated derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted anilino compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and methylsulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-methylsulfonylaniline: A precursor in the synthesis of the target compound.

    2-(4-chloroanilino)acetamide: A structurally related compound with similar functional groups.

Uniqueness

The uniqueness of 2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N4O6S2/c1-33(29,30)25(17-7-3-15(21)4-8-17)13-19(27)23-11-12-24-20(28)14-26(34(2,31)32)18-9-5-16(22)6-10-18/h3-10H,11-14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRVHKZPXZMPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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